ムラグリタザール アシル-β-D-グルクロニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

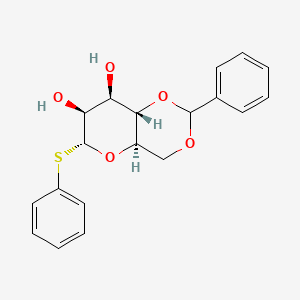

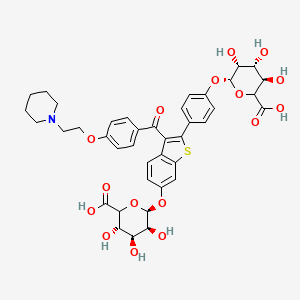

Muraglitazar Acyl-beta-D-glucuronide, also known as Muraglitazar Acyl-beta-D-glucuronide, is a useful research compound. Its molecular formula is C35H36N2O13 and its molecular weight is 692.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Muraglitazar Acyl-beta-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Muraglitazar Acyl-beta-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

ムラグリタザール アシル-β-D-グルクロニドは、プロテオミクス研究で使用される特殊な製品です {svg_1}. プロテオミクスは、タンパク質、特にその構造と機能の大規模な研究です。この化合物は、タンパク質相互作用、修飾、局在化を研究するために使用できます。

代謝産物研究

ムラグリタザール アシル-β-D-グルクロニドは、ムラグリタザールの主要な代謝産物です {svg_2}. 代謝産物は、代謝の中間体および生成物です。代謝産物という用語は、通常、小分子に限定されます。代謝産物は、燃料、構造、シグナル伝達、酵素に対する刺激的および阻害的効果、それ自身の触媒活性(通常は酵素の補因子として)、防御、他の生物との相互作用(例:色素、臭い、フェロモン)など、さまざまな機能を持っています。

薬物動態と薬物代謝

ムラグリタザールとその構造類似体であるペリグリタザールは、ペルオキシソーム増殖因子活性化受容体α/γのデュアルアゴニストです {svg_3}. 両方の化合物は、ヒトにおいてアシルグルクロニド化によって広く代謝され、1- O -β-アシルグルクロニド(AG)代謝産物を形成します {svg_4}. これらの代謝産物は、胆汁中の主要な薬物関連成分であり、経口投与後、用量の少なくとも15〜16%を占めます {svg_5}.

創薬におけるリスク評価

ムラグリタザール アシル-β-D-グルクロニドの研究は、創薬におけるリスク評価に貢献できます {svg_6}. より反応性の高いムラグリタザール アシル-β-D-グルクロニドは、最近の米国 食品医薬品局の安全性試験における代謝産物に関するガイダンスに基づいて、懸念の閾値を引き起こしませんが、より安定したペリグリタザールAGは引き起こした可能性があります {svg_7}.

生化学的研究

生化学物質として、ムラグリタザール アシル-β-D-グルクロニドは、さまざまな生化学的研究用途に使用できます {svg_8}. 生化学物質は、ヒト疾患の理解と治療のために、臨床診断および医療研究で使用されます。

化学合成

ムラグリタザール アシル-β-D-グルクロニドは、化学的に合成することができ、NADPH強化ヒト肝ミクロソームインキュベーションで、水酸化およびO -脱メチル化によって同様に酸化されることが判明しています {svg_9}. これにより、化学合成および有機化学研究における貴重な化合物になります。

作用機序

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

Muraglitazar Acyl-beta-D-glucuronide, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Muraglitazar Acyl-beta-D-glucuronide’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Safety and Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

生化学分析

Biochemical Properties

Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to Muraglitazar Acyl-beta-D-glucuronide .

Cellular Effects

It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that Muraglitazar Acyl-beta-D-glucuronide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Muraglitazar Acyl-beta-D-glucuronide exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than Muraglitazar Acyl-beta-D-glucuronide in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of Muraglitazar Acyl-beta-D-glucuronide may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Muraglitazar Acyl-beta-D-glucuronide is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Muraglitazar Acyl-beta-D-glucuronide involves the acylation of Muraglitazar with beta-D-glucuronic acid to form the acylated glucuronide derivative.", "Starting Materials": [ "Muraglitazar", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Chloroform", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Muraglitazar is dissolved in DMF and DMAP is added as a catalyst.", "DCC is added to the solution to activate the carboxylic acid group of beta-D-glucuronic acid.", "The activated beta-D-glucuronic acid is then added to the Muraglitazar solution and the reaction mixture is stirred at room temperature.", "After completion of the reaction, the mixture is filtered to remove the dicyclohexylurea byproduct.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is dissolved in a mixture of chloroform and methanol and stirred with NaOH to hydrolyze the ester linkage.", "The product is then extracted with chloroform and the organic layer is washed with water and dried with Na2SO4.", "The solvent is removed under reduced pressure to obtain the pure Muraglitazar Acyl-beta-D-glucuronide product.", "The product is then purified by column chromatography using a suitable stationary phase." ] } | |

CAS番号 |

875430-26-5 |

分子式 |

C35H36N2O13 |

分子量 |

692.7 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |

InChIキー |

VLMNHAOSAKQBJM-WKRHDJAJSA-N |

異性体SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

正規SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

同義語 |

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)